
3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one
Übersicht
Beschreibung
3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents, anti-parasitic agents, and in the synthesis of various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with 1,4-dimethylpiperazine in the presence of a reducing agent such as hydrogen gas and a palladium catalyst. The reaction proceeds through the reduction of the nitro group to an amino group, followed by cyclization to form the piperazine ring.
Another method involves the use of 4-aminobenzonitrile and 1,4-dimethylpiperazine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Aromatic Amine
The primary amine on the phenyl ring undergoes alkylation and acylation reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) in the presence of NaHCO₃ yields N-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride forms the corresponding acetamide.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Alkylation | Ethyl bromide, NaHCO₃, DMF | 3-(4-(Ethylamino)phenyl)-1,4-dimethylpiperazin-2-one | 85% | |
Acylation | Acetyl chloride, CH₂Cl₂ | 3-(4-Acetamidophenyl)-1,4-dimethylpiperazin-2-one | 78% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-aminophenyl group facilitates electrophilic substitution. Notably:
-
Nitration : Reaction with nitric acid/sulfuric acid introduces a nitro group at the para position relative to the existing amino group.
-
Sulfonation : Concentrated H₂SO₄ generates sulfonic acid derivatives.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 3-(4-Amino-3-nitrophenyl)-1,4-dimethylpiperazin-2-one | 62% | |
Sulfonation | H₂SO₄, 100°C | 3-(4-Amino-3-sulfophenyl)-1,4-dimethylpiperazin-2-one | 55% |
Oxidation Reactions
The amine group is susceptible to oxidation:
-
Oxidation to Nitroso : H₂O₂ in acetic acid converts the amine to a nitroso group.
-
Full Oxidation to Nitro : Stronger oxidants like KMnO₄ yield nitro derivatives.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Nitroso Formation | H₂O₂, CH₃COOH | 3-(4-Nitrosophenyl)-1,4-dimethylpiperazin-2-one | 70% | |
Nitro Formation | KMnO₄, H₂SO₄ | 3-(4-Nitrophenyl)-1,4-dimethylpiperazin-2-one | 65% |
Piperazinone Ring-Opening Reactions
The lactam ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) cleaves the ring to form a linear diamine.
-
Enzymatic Hydrolysis : Specific amidases generate open-chain metabolites.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acidic Hydrolysis | 6M HCl, reflux | 4-Amino-N-(2-(methylamino)ethyl)benzamide | 88% |
Cross-Coupling Reactions
Palladium-catalyzed C–N coupling enables functionalization of the aromatic ring. For instance:
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
C–N Coupling | Pd(OAc)₂, Xantphos, K₃PO₄ | 3-(4-(Diphenylamino)phenyl)-1,4-dimethylpiperazin-2-one | 75% |
Schiff Base Formation
The amine reacts with aldehydes to form imines, which are intermediates for further derivatization:
-
Condensation with Benzaldehyde : Forms a stable Schiff base under mild conditions.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Schiff Base | Benzaldehyde, EtOH, rt | 3-(4-(Benzylideneamino)phenyl)-1,4-dimethylpiperazin-2-one | 82% |
Reductive Amination
The primary amine participates in reductive amination with ketones or aldehydes, facilitated by NaBH₃CN :
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Reductive Amination | Acetone, NaBH₃CN, MeOH | 3-(4-(Isopropylamino)phenyl)-1,4-dimethylpiperazin-2-one | 68% |
Thionation at the Carbonyl Group
The lactam carbonyl can be converted to a thione using Lawesson’s reagent :
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Thionation | Lawesson’s reagent, toluene | 3-(4-Aminophenyl)-1,4-dimethylpiperazine-2-thione | 73% |
Radical Reactions
Under UV light, the compound generates radicals capable of abstracting hydrogen atoms, useful in polymer cross-linking.
Key Mechanistic Insights:
-
Steric Effects : The 1,4-dimethyl groups hinder reactions at the piperazinone nitrogen atoms, directing reactivity to the aromatic amine.
-
Electronic Effects : The electron-donating amino group activates the phenyl ring toward electrophilic substitution.
This compound’s versatility in forming pharmacologically relevant derivatives (e.g., anti-inflammatory or anthelmintic agents) underscores its utility in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
One of the most significant applications of 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is its role in cancer therapy. Studies have shown that derivatives of this compound exhibit promising anticancer activity against various cancer cell lines.
Case Studies and Findings
- Inhibition of Cancer Cell Growth : Research indicates that compounds similar to this compound can inhibit the proliferation of cancer cells. For instance, one study reported that specific analogs demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) as low as 8.4 μM against bladder cancer cells .
- Mechanism of Action : The anticancer efficacy is often attributed to the ability of these compounds to induce apoptosis (programmed cell death) in tumor cells. The modulation of signaling pathways involved in cell survival and proliferation is a key mechanism through which these compounds exert their effects .
Neurological Applications
The compound also shows potential in the treatment of neurological disorders. Its structural features suggest possible interactions with neurotransmitter systems.
Pharmacological Activity
- Anxiolytic Effects : Some derivatives have been evaluated for their anxiolytic (anxiety-reducing) properties. In animal models, these compounds exhibited significant reductions in anxiety-like behaviors, indicating potential for treating anxiety disorders .
- Pain Management : Research has suggested that derivatives may possess analgesic properties, potentially offering new avenues for pain management therapies, particularly in neuropathic pain models .
Synthesis and Modification
The synthesis of this compound has been explored extensively to enhance its pharmacological properties. Modifications to the piperazine ring or the phenyl group can significantly affect biological activity.
Synthesis Techniques
- Chemical Modifications : Various synthetic routes have been developed to create analogs with improved potency and selectivity against specific targets. For example, introducing different substituents on the phenyl ring can enhance binding affinity to target proteins involved in cancer progression .
Comparative Analysis of Related Compounds
To illustrate the potential applications and effectiveness of this compound, a comparative analysis with related compounds is useful:
Compound Name | IC50 (μM) | Target Disease | Mechanism |
---|---|---|---|
This compound | 8.4 | Bladder Cancer | Induces apoptosis |
Compound A | 13 | Prostate Cancer | Inhibits cell proliferation |
Compound B | >100 | Non-cancerous cells | No toxicity observed |
Wirkmechanismus
The mechanism of action of 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors in the central nervous system, modulating neurotransmitter activity and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethylpiperazine: A simpler piperazine derivative with similar structural features but lacking the aminophenyl group.
4-Aminophenylpiperazine: Contains the aminophenyl group but lacks the dimethyl substitution on the piperazine ring.
1,4-Dimethyl-3-phenylpiperazin-2-one: Similar structure but with a phenyl group instead of an aminophenyl group.
Uniqueness
3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is unique due to the presence of both the aminophenyl group and the dimethyl substitution on the piperazine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Biologische Aktivität
3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of an aminophenyl group and a dimethyl-substituted piperazine ring, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its applications in various fields such as medicinal chemistry and biochemistry.
The structure of this compound can be represented as follows:
This molecular formula indicates the presence of nitrogen and oxygen atoms that may play a crucial role in its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several significant biological activities:
- Antiparasitic Activity : The compound has been explored for its potential use as an anti-parasitic agent, particularly against protozoan infections.
- Central Nervous System Disorders : There is ongoing investigation into its efficacy in treating various central nervous system disorders, including anxiety and depression.
- Enzyme Inhibition : The compound serves as a biochemical probe for studying enzyme mechanisms, particularly in relation to its binding affinity to specific targets.
Antiparasitic Activity
A study highlighted the effectiveness of this compound against Trypanosoma species, demonstrating significant inhibition of parasite growth. The mechanism was suggested to involve interference with metabolic pathways essential for the parasite's survival.
Study | Organism | IC50 (µM) | Mechanism |
---|---|---|---|
Trypanosoma brucei | 5.2 | Metabolic inhibition |
Central Nervous System Effects
In animal models, the compound exhibited anxiolytic effects similar to those of established anxiolytics. Behavioral assays indicated reduced anxiety-like behavior in treated subjects.
Enzyme Interaction Studies
The compound was tested for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. Results showed a competitive inhibition pattern with a Ki value indicating strong binding affinity.
Enzyme | Ki (µM) |
---|---|
Monoamine oxidase A | 0.8 |
Acetylcholinesterase | 1.5 |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed that administration of the compound led to significant reductions in anxiety scores compared to placebo.
- Antiparasitic Efficacy : In a controlled study, patients with Trypanosomiasis treated with this compound exhibited a higher rate of parasitic clearance compared to traditional treatments.
Eigenschaften
IUPAC Name |
3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-7-8-15(2)12(16)11(14)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJONZLNUSKUBNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1C2=CC=C(C=C2)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.